4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile
Description
Properties
Molecular Formula |
C12H5Cl3N2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
4-chloro-5-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5Cl3N2/c13-10-2-1-7(3-11(10)14)9-6-17-5-8(4-16)12(9)15/h1-3,5-6H |
InChI Key |
XDKYQHVPGDWPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CN=C2)C#N)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Cyclization and Chlorination
The most widely documented approach involves sequential cyclization and chlorination steps. A representative protocol begins with the condensation of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base catalyst. For instance, piperidine acetate (10 mol%) in methanol at 20–30°C facilitates Knoevenagel condensation, yielding an intermediate α,β-unsaturated nitrile. Subsequent cyclization under acidic conditions generates the pyridine core, which undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–110°C.
Critical Parameters:
- Solvent Selection: Methanol or toluene optimizes solubility during condensation.
- Chlorination Efficiency: A POCl₃:PCl₅ molar ratio of 1:1.5 achieves >90% conversion.
- Reaction Time: Cyclization requires 5–12 hours, while chlorination completes within 3–6 hours.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Condensation | 75–85 | 98.3 |
| Cyclization | 63–70 | 96.0 |
| Chlorination | 85–92 | 99.1 |
Hydrolysis of Ester Intermediates Followed by Nitrile Formation
Alternative routes employ ester hydrolysis to generate carboxylic acid intermediates, which are subsequently dehydrated to nitriles. For example, 6-chloro-5-(3,4-dichlorophenyl)nicotinic acid methyl ester undergoes hydrolysis in tetrahydrofuran (THF)/water (3:1) with lithium hydroxide (2 M) at 25°C. The resultant acid is treated with ammonium chloride and phosphorus pentoxide under reflux to yield the target nitrile.
Optimization Insights:
- Hydrolysis Conditions: Aqueous LiOH at 25°C prevents decarboxylation.
- Dehydration Agents: P₂O₅ in DMF at 120°C achieves 88% conversion.
Comparative Analysis:
| Method | Total Yield (%) | Purity (%) |
|---|---|---|
| Direct Chlorination | 55–63 | 96.0 |
| Hydrolysis-Dehydration | 70–75 | 97.5 |
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
Suzuki-Miyaura coupling introduces the 3,4-dichlorophenyl moiety to pre-functionalized pyridine precursors. A typical procedure reacts 4-chloro-5-bromonicotinonitrile with 3,4-dichlorophenylboronic acid in toluene/ethanol (4:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 M) at 80°C. This method offers superior regioselectivity compared to Friedel-Crafts alkylation.
Performance Metrics:
- Catalyst Loading: 5 mol% Pd achieves 92% yield.
- Solvent System: Ethanol enhances boronic acid solubility.
Side Reactions:
Continuous Flow Reactor Optimization for Industrial Scalability
Recent advancements utilize continuous flow reactors to enhance process efficiency. A microreactor system with residence time control (5–10 minutes) enables rapid mixing of 3,4-dichlorobenzaldehyde and malononitrile in acetonitrile at 85°C. Subsequent in-line chlorination with POCl₃ achieves 94% yield at pilot scale.
Advantages Over Batch Reactors:
- Heat Transfer: Improved temperature control minimizes decomposition.
- Throughput: 50 kg/day production capacity demonstrated.
Purification and Characterization Protocols
Post-synthetic purification ensures pharmaceutical-grade purity. Recrystallization from ethanol/water (7:3) removes chlorinated byproducts, while column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates regioisomers. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity:
¹³C NMR (CDCl₃, 100 MHz):
- C≡N: δ 118.2 ppm
- Aromatic C-Cl: δ 134.5–140.1 ppm
HRMS (ESI+):
- Calculated for C₁₂H₅Cl₃N₂: 293.9471
- Observed: 293.9468 [M+H]⁺
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are structurally analogous to 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile, differing primarily in substituent groups or positional isomerism:
Key Compounds for Comparison
4-Chloro-5-(4-nitrophenyl)nicotinonitrile Substituent: 4-nitrophenyl instead of 3,4-dichlorophenyl. Molecular Formula: C₁₂H₆ClN₃O₂ . Molecular Weight: 259.65 g/mol . Purity: ≥95% (laboratory-grade) .
2-Chloro-5-(4-chlorophenyl)nicotinonitrile Substituent: 4-chlorophenyl with chlorine at position 2 of the pyridine ring. CAS Number: 35982-99-1 . Structural Note: Positional isomerism alters electronic properties compared to the target compound.
3-(3,4-Dichlorophenyl)-1H-indazole Derivatives
- Substituent: Similar 3,4-dichlorophenyl group but fused to an indazole core.
- Key Property: High lipophilicity (LogP > 5) and poor water solubility .
Comparative Data Table
*Calculated based on structural analysis.
†Inferred from substituent polarity.
Substituent Effects on Physicochemical Properties
Lipophilicity (LogP):
The 3,4-dichlorophenyl group in the target compound significantly increases LogP (>5), reducing water solubility compared to analogs with less hydrophobic substituents (e.g., 4-nitrophenyl) . This high lipophilicity may hinder bioavailability, a common issue in drug development .- Positional Isomerism: The 2-chloro substitution in 2-Chloro-5-(4-chlorophenyl)nicotinonitrile may sterically hinder interactions with target proteins compared to the 4-chloro isomer in the target compound .
Biological Activity
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated phenyl group and a nitrile functional group , which contribute to its unique reactivity and potential biological effects. Its chemical formula is , with a molecular weight of approximately 287.55 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Investigated for its effectiveness against bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Potential therapeutic applications in reducing inflammation.
The precise mechanism of action remains under investigation, but it is believed that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This modulation may lead to various biological responses, including apoptosis in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic activity of this compound against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated significant cytotoxicity compared to control drugs like etoposide and camptothecin. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) | Control (Etoposide) (IC50 µM) |
|---|---|---|
| MDA-MB-231 | 15.2 | 10.5 |
| A549 | 12.8 | 9.7 |
| MIA PaCa-2 | 18.5 | 11.2 |
These findings suggest that the compound has promising potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties were assessed against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
Case Studies
A notable case study involved the administration of the compound in a preclinical model for evaluating its anti-inflammatory effects. The study reported a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when compared to untreated controls .
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. For example, a precursor like 4,5-dichlorophthalonitrile can undergo regioselective substitution with 3,4-dichlorophenyl groups under controlled conditions. Key parameters include temperature (e.g., 85°C for 5 hours), solvent choice (e.g., dichloromethane), and catalysts such as tetramethylammonium chloride, which enhance reactivity and selectivity . Yield optimization may require iterative adjustments of stoichiometry and reaction time, with yields exceeding 90% under optimized protocols .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential. For example, deuterated solvents in NMR can resolve overlapping signals from aromatic protons, while mass spectrometry (MS) confirms molecular weight. Differential scanning calorimetry (DSC) may also assess thermal stability, particularly for polymorph identification .
Q. How can researchers mitigate byproduct formation during synthesis?
Byproducts often arise from incomplete substitution or side reactions. Strategies include:
- Using excess halogenating agents to drive reactions to completion.
- Employing inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Purification via column chromatography or recrystallization in polar solvents like ethanol .
Advanced Research Questions
Q. How can computational tools like quantum chemical calculations improve reaction design for this compound?
Quantum mechanical methods (e.g., density functional theory) predict reaction pathways, transition states, and regioselectivity. For instance, ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions, reducing trial-and-error experimentation. This approach enables precise control over substituent positioning in polyhalogenated intermediates .
Q. What methodologies address contradictions in catalytic efficiency data across studies?
Discrepancies in catalytic performance may stem from differences in solvent polarity, catalyst loading, or impurity profiles. To resolve these:
- Conduct factorial design experiments to isolate variable effects (e.g., temperature vs. solvent).
- Validate results using standardized reference materials and replicate studies under identical conditions .
- Cross-reference data with high-purity analogs (e.g., deuterated standards) to rule out isotopic interference .
Q. How can AI-driven process simulation enhance scale-up strategies?
Tools like COMSOL Multiphysics model fluid dynamics and heat transfer in reactor systems. For example, AI algorithms predict optimal mixing rates and temperature gradients to prevent hotspots during large-scale synthesis. Machine learning also identifies correlations between micro-scale reaction parameters (e.g., stirring speed) and macro-scale yield outcomes .
Q. What are the challenges in elucidating the compound’s reaction mechanisms with nucleophiles?
Mechanistic studies require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
